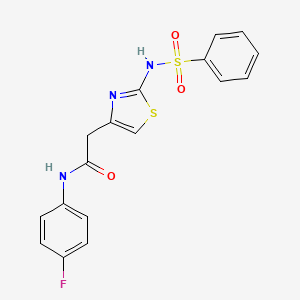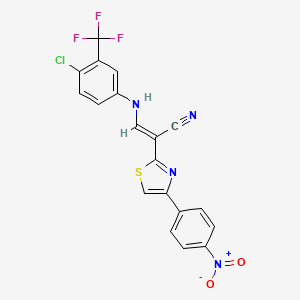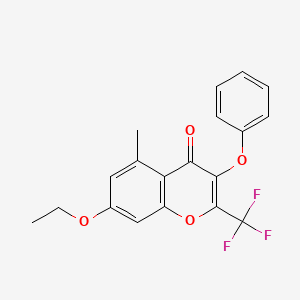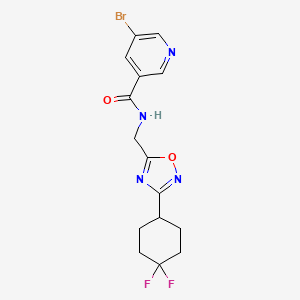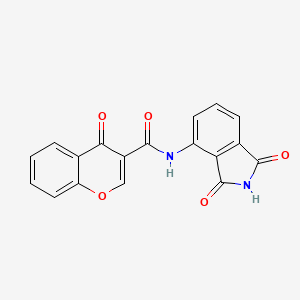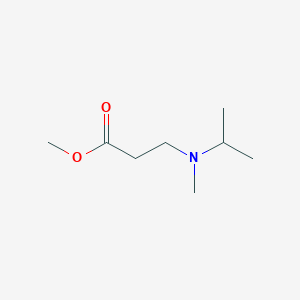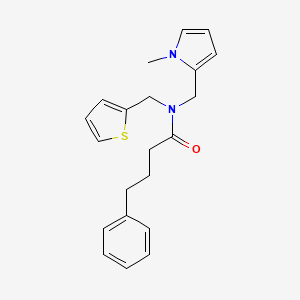
N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide" is a synthetic molecule that appears to be structurally related to various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related butanamide derivatives with potential biological activities, such as gastric acid antisecretory activity and anticonvulsant properties. These activities suggest that the compound may also possess similar pharmacological properties, warranting further investigation into its biological effects and potential therapeutic applications.
Synthesis Analysis
The synthesis of related butanamide derivatives is described in the papers, where different pharmacophores are attached to the butanamide backbone to yield compounds with potential biological activities. For instance, in the synthesis of antiulcer agents, a 1-methyl-1H-tetrazol-5-ylthio moiety is used as a pharmacophore, and the structure-activity relationships are explored . Similarly, the synthesis of anticonvulsant agents involves the creation of a focused library of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, indicating a methodical approach to generating a variety of compounds for biological testing .
Molecular Structure Analysis
The molecular structure of butanamide derivatives plays a crucial role in their biological activity. The papers discuss the importance of the pharmacophore and the structure-activity relationships. For example, the presence of a 1-methyl-1H-tetrazol-5-ylthio group is highlighted for its potent activity in gastric acid antisecretory activity . In the case of anticonvulsant activity, the hybrid molecules combine chemical fragments of clinically relevant antiepileptic drugs, suggesting that the molecular structure is carefully designed to target specific biological pathways .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of butanamide derivatives are not detailed in the provided papers. However, it is mentioned that the coupling reactions are used to generate the final compounds, and the use of reagents like N,N-carbonyldiimidazole (CDI) is indicated . These reactions are likely to involve standard organic synthesis techniques such as amide bond formation, which is a common method for constructing butanamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the butanamide derivatives are not extensively discussed in the provided papers. However, the papers do mention the use of spectral data such as (1)H NMR, (13)C NMR, and LC-MS to confirm the chemical structures of the newly prepared compounds . This suggests that the compounds have well-defined physical and chemical characteristics that can be analyzed using standard analytical techniques. The pharmacological screening also implies that the compounds have suitable solubility and stability for in vivo testing .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Related Compounds : Studies have been conducted on the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, demonstrating the versatility and potential applications of compounds related to N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide in chemical synthesis (Farag et al., 2009).
Medical and Biological Applications
- Anticonvulsant Activity : Research has been conducted on the anticonvulsant activity of hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, suggesting potential applications in the treatment of epilepsy and related disorders (Kamiński et al., 2016).
Pharmaceutical Research
- Cannabinoid Receptor Agonists : Studies on pyridine derivatives, closely related to the chemical structure of N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide, have led to the discovery of potent and selective CB2 cannabinoid receptor agonists, indicating potential therapeutic applications in pain management (Chu et al., 2009).
Eigenschaften
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-N-(thiophen-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-22-14-6-11-19(22)16-23(17-20-12-7-15-25-20)21(24)13-5-10-18-8-3-2-4-9-18/h2-4,6-9,11-12,14-15H,5,10,13,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNGRDYNMDJNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2526176.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2526179.png)

